molecular formula C20H22N8O2 B2433741 (4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone CAS No. 2309585-97-3

(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone

Cat. No.: B2433741
CAS No.: 2309585-97-3
M. Wt: 406.45
InChI Key: YQCPPLGHWPRCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is a useful research compound. Its molecular formula is C20H22N8O2 and its molecular weight is 406.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-methoxy-2-methylindazol-6-yl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O2/c1-25-20(30-2)15-5-4-14(12-16(15)23-25)19(29)27-9-3-8-26(10-11-27)18-7-6-17-22-21-13-28(17)24-18/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCPPLGHWPRCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCCN(CC3)C4=NN5C=NN=C5C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as (4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C17H18N6O2C_{17}H_{18}N_{6}O_{2} with a molecular weight of approximately 370.43 g/mol. The structure includes a triazole and a pyridazine moiety which are significant in conferring biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that derivatives containing the triazole and pyridazine structures often exhibit potent inhibitory effects on specific kinases and other enzymes involved in cancer progression and inflammation.

Key Mechanisms:

  • Kinase Inhibition : Similar compounds have shown efficacy as c-Met kinase inhibitors, which are crucial in cancer cell proliferation.
  • Antitumor Activity : The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.

Antitumor Activity

Recent studies have reported the anti-tumor potential of related structures. For instance, compounds with similar triazole and pyridazine frameworks exhibited IC50 values indicating their effectiveness against various cancer cell lines:

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These values highlight the potential of the compound in targeting cancer cells effectively .

Case Studies

Several studies have focused on compounds derived from the same structural framework:

  • Study on c-Met Kinase Inhibition : A derivative demonstrated significant inhibition of c-Met kinase at nanomolar levels (IC50 = 48 nM), indicating its potential as a therapeutic agent in oncology .
  • Cell Cycle Analysis : Experiments involving Annexin V-FITC/PI staining showed that these compounds induce apoptosis in cancer cells, further supporting their role as anticancer agents .
  • Inflammatory Response Modulation : Other derivatives have been evaluated for their anti-inflammatory properties, showing promise in reducing cytokine release in vitro .

Q & A

Q. What are the key structural features of this compound that influence its bioactivity?

The compound features a triazolo-pyridazine core fused with a diazepane ring and a 3-methoxy-2-methylindazole group. The triazolo-pyridazine moiety enables π-π stacking interactions, while the diazepane ring provides conformational flexibility for target binding. The indazole group’s methoxy and methyl substituents enhance solubility and steric interactions, critical for modulating biological activity, as observed in structurally related triazolo-pyridazine derivatives .

Q. What synthetic strategies are commonly employed for this compound?

Synthesis typically involves multi-step reactions:

  • Step 1: Formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with nitriles or carbonyl compounds.
  • Step 2: Functionalization of the diazepane ring through nucleophilic substitution or reductive amination.
  • Step 3: Coupling the diazepane moiety to the indazole group using peptide-like coupling agents (e.g., EDCI/HOBt). Purification often requires column chromatography or recrystallization, with yields optimized by controlling solvent polarity (e.g., ethanol/DMF mixtures) .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy: To confirm regiochemistry of the triazole and pyridazine rings.
  • HPLC-MS: For assessing purity (>95%) and molecular weight verification.
  • X-ray Crystallography: Resolves ambiguities in stereochemistry, particularly for the diazepane ring’s conformation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate kinase inhibition mechanisms?

  • Assay Selection: Use in vitro kinase inhibition assays (e.g., ADP-Glo™) with positive controls (e.g., staurosporine).
  • Structural Probes: Compare activity against kinase isoforms (e.g., PKC-β vs. PKC-θ) to identify selectivity.
  • Mutagenesis Studies: Modify ATP-binding residues (e.g., Lys72 in PKA) to validate binding interactions. Structural analogs with piperazine or pyrimidine substitutions show varied inhibition profiles, guiding target prioritization .

Q. How can discrepancies in reported biological activity data be resolved?

  • Assay Standardization: Normalize protocols (e.g., cell line selection, incubation time) to minimize variability.
  • SAR Analysis: Compare substituent effects (e.g., methoxy vs. ethoxy groups) across studies. For example, 3-methoxy substitution enhances solubility but may reduce membrane permeability .
  • Meta-Analysis: Use computational tools (e.g., Bayesian modeling) to reconcile conflicting IC₅₀ values .

Q. What methodologies optimize reaction yields during synthesis?

  • Solvent Optimization: Replace ethanol with DMF to improve solubility of intermediates.
  • Catalyst Screening: Test Pd/C or Ni catalysts for reductive cyclization steps.
  • Temperature Gradients: Use microwave-assisted synthesis to reduce side reactions (e.g., decomposition at >120°C) .

Q. How can molecular docking predict interactions with fungal targets like 14-α-demethylase?

  • Template Preparation: Extract the enzyme’s crystal structure (PDB: 3LD6) and prepare it via protonation state adjustment.
  • Docking Parameters: Use AutoDock Vina with a grid box centered on the heme cofactor.
  • Validation: Compare docking scores of known inhibitors (e.g., fluconazole) with the compound’s triazolo-pyridazine core, which shows high affinity for the hydrophobic active site .

Q. What approaches are used to study structure-activity relationships (SAR) for this compound?

  • Analog Synthesis: Introduce substituents (e.g., halogens, alkyl chains) at the indazole C-2 position.
  • Pharmacophore Mapping: Identify critical hydrogen bond acceptors (e.g., triazole N-1) using Schrödinger’s Phase.
  • Bioisosteric Replacement: Replace the diazepane ring with piperidine to assess flexibility-activity trade-offs .

Q. How is compound stability evaluated under physiological conditions?

  • pH Stability: Incubate in buffers (pH 2–9) and monitor degradation via LC-MS.
  • Plasma Stability: Assess half-life in human plasma at 37°C.
  • Metabolite Identification: Use liver microsomes to detect oxidative metabolites (e.g., demethylation of the methoxy group) .

Q. What strategies mitigate toxicity in preclinical studies?

  • Cytotoxicity Screening: Use HepG2 cells to identify hepatotoxicity risks.
  • hERG Assays: Evaluate potassium channel inhibition to predict cardiac liabilities.
  • In Vivo Tolerability: Dose escalation in rodent models with histopathology analysis, focusing on organs expressing high kinase target levels (e.g., liver, spleen) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.